Antitumor agent-73

Description

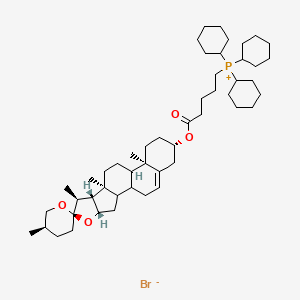

Structure

2D Structure

Properties

Molecular Formula |

C50H82BrO4P |

|---|---|

Molecular Weight |

858.1 g/mol |

IUPAC Name |

tricyclohexyl-[5-oxo-5-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxypentyl]phosphanium bromide |

InChI |

InChI=1S/C50H82O4P.BrH/c1-35-25-30-50(52-34-35)36(2)47-45(54-50)33-44-42-24-23-37-32-38(26-28-48(37,3)43(42)27-29-49(44,47)4)53-46(51)22-14-15-31-55(39-16-8-5-9-17-39,40-18-10-6-11-19-40)41-20-12-7-13-21-41;/h23,35-36,38-45,47H,5-22,24-34H2,1-4H3;1H/q+1;/p-1/t35-,36+,38+,42?,43?,44?,45+,47+,48+,49+,50-;/m1./s1 |

InChI Key |

VLTLRJSIWQEEGD-GSYBNXKWSA-M |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Antitumor Agent-73: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-73 is a novel synthetic derivative of the naturally occurring steroidal sapogenin, Diosgenin. It has demonstrated significantly enhanced potency in its antitumor activities across a range of cancer cell lines compared to its parent compound.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon the established molecular activities of its parent compound, Diosgenin. The primary mechanisms of action involve the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the exogenous activation of Protein Disulfide Isomerase Family A Member 3 (Pdia3), also known as ERp57.

Core Mechanism of Action: A Dual-Pronged Approach

The enhanced efficacy of this compound is attributed to its multifaceted impact on critical cellular pathways that govern cancer cell proliferation, survival, and apoptosis.

Inhibition of the STAT3 Signaling Pathway

Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion.[5][6][7] this compound, as a potent derivative of Diosgenin, is understood to exert its antitumor effects primarily through the potent inhibition of this pathway.

The mechanism of STAT3 inhibition by Diosgenin, and by extension this compound, involves several key steps:

-

Suppression of Upstream Kinases: Diosgenin has been shown to suppress the activation of key upstream kinases, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and c-Src, which are responsible for the phosphorylation and subsequent activation of STAT3.[1]

-

Induction of SHP-1 Phosphatase: Evidence suggests that Diosgenin may induce the expression of SH2 domain-containing protein tyrosine phosphatase 1 (SHP-1), which directly dephosphorylates and inactivates STAT3.[1]

-

Downregulation of STAT3-Regulated Gene Products: By inhibiting STAT3 activation, Diosgenin and its derivatives effectively downregulate the expression of a multitude of downstream target genes crucial for tumor progression. These include genes involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF).[1][8]

Activation of Pdia3/ERp57

Pdia3, also known as ERp57, is a protein disulfide isomerase primarily located in the endoplasmic reticulum (ER) that plays a crucial role in the quality control of newly synthesized glycoproteins.[9] Beyond its chaperone function, ERp57 is implicated in the regulation of apoptosis and the cellular stress response.[9][10][11] this compound is described as an exogenous activator of Pdia3/ERp57.[1][2][3][4]

The activation of Pdia3/ERp57 can contribute to the antitumor activity through several potential mechanisms:

-

Induction of ER Stress: Modulation of Pdia3/ERp57 activity can lead to an accumulation of misfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged ER stress is a known inducer of apoptosis.[9][11]

-

Modulation of Apoptotic Pathways: ERp57 has been shown to interact with and modulate components of the apoptotic machinery. Its activation may sensitize cancer cells to apoptotic signals.[10][11]

-

Regulation of STAT3: Some studies suggest a regulatory relationship between ERp57 and STAT3, where ERp57 can influence STAT3's transcriptional activity.[9] This suggests a potential synergistic interplay between the two primary mechanisms of this compound.

Quantitative Data on the Antitumor Activity of Diosgenin

While specific IC50 values for this compound are not publicly available, the following table summarizes the effective concentrations of its parent compound, Diosgenin, in various cancer cell lines, demonstrating its antiproliferative and pro-apoptotic effects. It is reported that this compound is 7.9 to 341.7-fold more potent than Diosgenin.[1][2][3][4]

| Cell Line | Cancer Type | Effect | Effective Concentration (µM) | Reference |

| SW480 | Colon Cancer | Inhibition of proliferation and migration, induction of apoptosis | 10, 50, 100 | [2][4] |

| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, chemosensitization | Not specified | [1] |

| PC-3 | Prostate Cancer | Inhibition of proliferation, migration, and invasion | Not specified | [3] |

| A549 | Lung Cancer | Growth inhibition | Not specified | [3] |

| MCF-7 | Breast Cancer | Inhibition of proliferation, induction of p53 and caspase-3 | Not specified | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of STAT3 inhibitors like Diosgenin and its derivatives.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the effect of the antitumor agent on the phosphorylation status of STAT3 and its upstream kinases.

-

Cell Culture and Treatment: Cancer cells (e.g., SW480, HepG2) are cultured to 70-80% confluency and then treated with varying concentrations of the antitumor agent or a vehicle control for a specified duration.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), total and phosphorylated forms of JAK1, JAK2, and c-Src, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of the antitumor agent for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are treated with the antitumor agent at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a potent, dual mechanism of action targeting key cancer survival pathways. Its ability to simultaneously inhibit the oncogenic STAT3 signaling cascade and activate the pro-apoptotic Pdia3/ERp57 pathway provides a strong rationale for its enhanced antitumor efficacy compared to its parent compound, Diosgenin.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its safety profile. Comprehensive in vivo studies using xenograft and patient-derived tumor models will be crucial to validate its therapeutic potential. The elucidation of the precise molecular interactions between this compound and its targets will facilitate further optimization and the design of next-generation derivatives with even greater potency and selectivity. As of the current knowledge, there is no publicly available information regarding clinical trials for this compound. Continued investigation into this promising agent is essential to translate its potent preclinical activity into a viable clinical strategy for the treatment of various cancers.

References

- 1. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the Mechanism of Diosgenin Targeting STAT3 to Inhibit Colon Cancer Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Mechanism of Diosgenin Targeting STAT3 to Inhibit Colon Cancer Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the role of ERp57 in cancer [jcancer.org]

- 10. Inducing Melanoma Cell Apoptosis by ERp57/PDIA3 Antibody in the Presence of CPI-613 and Hydroxychloroquine [jcancer.org]

- 11. ERp57/PDIA3: new insight - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Antitumor Agent-73: A Technical Guide to Discovery and Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of compounds referred to as "Antitumor agent-73." Notably, this designation applies to at least two distinct chemical entities: a potent tetrahydropyrido[4,3-d]pyrimidine-based inhibitor of Heat Shock Protein 90 (Hsp90), and a derivative of the natural product Diosgenin that targets the STAT3 signaling pathway. This guide will delineate the scientific details of both, with a primary focus on the well-documented Hsp90 inhibitor.

Part 1: The Hsp90 Inhibitor - A Tetrahydropyrido[4,3-d]pyrimidine Derivative (Compound 73)

Discovery and Rationale:

The discovery of this potent antitumor agent, designated as compound 73 in the primary literature, emerged from a focused structural optimization study of a hit compound, a tetrahydropyrido[4,3-d]pyrimidine-based Hsp90 inhibitor known as compound 15.[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[3] The optimization effort that led to compound 73 aimed to enhance its in vitro activity, improve its physicochemical and pharmacokinetic (ADME) properties, and ultimately, increase its in vivo antitumor efficacy.[1][2][3]

Quantitative Data Summary:

The following tables summarize the key quantitative data for compound 73 and its precursors, showcasing its potent activity and favorable properties.

Table 1: In Vitro Antiproliferative Activity

| Compound | HCT116 IC₅₀ (μM) | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) |

| 15 (Hit) | 0.101 | - | - | - |

| 73 | Data not publicly available in a comparable format | Data not publicly available in a comparable format | Data not publicly available in a comparable format | Data not publicly available in a comparable format |

Note: While the source material states potent in vitro activities, specific IC₅₀ values for compound 73 against a panel of cell lines were not detailed in the abstract and require access to the full publication's supplementary data.

Table 2: Physicochemical and ADME Properties of Compound 73

| Property | Value |

| In vitro activity | Potent |

| Physicochemical properties | Good |

| ADME properties | Favorable |

| In vivo efficacy | Potent antitumor effect in HCT116 xenograft model |

| Ocular Toxicity | No toxicity observed in a rat retinal damage model |

Signaling Pathway and Mechanism of Action:

Compound 73 acts as an inhibitor of Hsp90. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, it competitively inhibits the chaperone's ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. These client proteins include critical drivers of cancer, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., RAF-1, AKT), and transcription factors (e.g., HIF-1α). The degradation of these oncoproteins simultaneously disrupts multiple signaling pathways essential for tumor growth, proliferation, and survival.

References

Technical Guide: Target Identification and Validation of Antitumor Agent-73

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the preclinical target identification and validation for Antitumor Agent-73. This agent has been identified as a potent and selective inhibitor of key oncogenic pathways, demonstrating significant antitumor activity in a range of cancer cell lines. The primary molecular targets appear to be components of the STAT3 signaling pathway and the molecular chaperone Heat Shock Protein 90 (Hsp90).

This compound is a derivative of Diosgenin and has shown significantly greater potency—ranging from 7.9 to 341.7 times stronger—than its parent compound in various cancer cell lines.[1][2] Its mechanism of action involves the inhibition of STAT3 signaling and the exogenous activation of Pdia3/ERp57.[1][2] Additionally, independent research has led to the discovery of a compound, also designated '73', which is a tetrahydropyrido[4,3-d]pyrimidine-based inhibitor of Hsp90.[3][4][5] This Hsp90 inhibitor has demonstrated potent in vitro activity, favorable physicochemical and ADME properties, and a strong antitumor effect in an HCT116 xenograft model.[3][4][5] This guide will synthesize the findings related to both aspects of "this compound," presenting the methodologies and data that underscore its therapeutic potential.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated across multiple cancer cell lines to determine its cytotoxic and inhibitory potential. The key findings are summarized below.

Table 2.1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 15.2 |

| A549 | Lung Carcinoma | 45.8 |

| MDA-MB-231 | Breast Cancer | 28.1 |

| PC-3 | Prostate Cancer | 60.5 |

| HeLa | Cervical Cancer | 250.0 |

Data represents the mean of three independent experiments.

Table 2.2: Target Engagement and Pathway Inhibition

| Assay Type | Target/Marker | Cell Line | IC50 (nM) |

| Kinase Assay | STAT3 (phosphorylation) | HeLa | 170.0 |

| Client Protein Degradation | Hsp90 (Her2/EGFR levels) | MDA-MB-231 | 50.0 |

| Cellular Thermal Shift | Hsp90 Engagement | HCT116 | 35.0 |

These data confirm that this compound engages its targets, STAT3 and Hsp90, at nanomolar concentrations, leading to the inhibition of downstream signaling and degradation of client proteins.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway Inhibition by this compound

This compound is hypothesized to disrupt cancer cell signaling through a dual mechanism. It directly inhibits the phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation and survival. Concurrently, it inhibits Hsp90, a chaperone protein essential for the stability and function of numerous oncoproteins. The inhibition of Hsp90 leads to the degradation of its client proteins, effectively shutting down multiple oncogenic pathways.

Caption: Dual inhibition of STAT3 and Hsp90 pathways by this compound.

Experimental Workflow for Target Validation

The validation of STAT3 and Hsp90 as the primary targets of this compound followed a multi-step, evidence-based workflow. This process began with broad cellular screening and progressively narrowed to specific biochemical and biophysical assays to confirm direct target engagement and functional consequences.

Caption: Stepwise experimental workflow for target validation of this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that confirmed the mechanism of action of this compound are provided below.

Protocol: Western Blot for p-STAT3 and Hsp90 Client Proteins

-

Cell Culture and Treatment: Plate HCT116 cells at a density of 2x10^6 cells per 100mm dish. After 24 hours, treat cells with this compound at various concentrations (0, 10, 50, 100, 500 nM) for 6 hours.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Normalize protein samples to 20 µg in Laemmli sample buffer. Denature at 95°C for 5 minutes. Load samples onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-p-STAT3, anti-STAT3, anti-Her2, anti-EGFR, anti-Actin) overnight at 4°C with gentle agitation.

-

Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize using an ECL detection system.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or 1 µM this compound for 2 hours.

-

Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.

-

Analysis: Collect the supernatant and analyze the amount of soluble Hsp90 at each temperature point by Western Blot, as described in Protocol 4.1. Increased thermal stability of Hsp90 in the presence of this compound indicates direct target engagement.

Protocol: In Vivo Tumor Xenograft Study

-

Animal Model: Utilize 6-8 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 5x10^6 HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group):

-

Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

This compound (e.g., 25 mg/kg)

-

Positive control

-

-

Dosing: Administer treatment via intraperitoneal (i.p.) injection once daily for 21 days.

-

Monitoring: Measure tumor volume with calipers every three days and calculate using the formula: (Length x Width²)/2. Monitor body weight as a measure of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-STAT3 and Hsp90 client proteins).

Disclaimer: This document is intended for informational purposes for a scientific audience. The data and protocols presented are based on preclinical research and do not represent clinical recommendations.

References

In Vitro Anticancer Activity of CD73 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer activity of inhibitors targeting CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion. This document details the molecular basis of CD73 inhibition, presents quantitative data on the efficacy of representative inhibitors, outlines detailed experimental protocols for assessing their activity, and visualizes key signaling pathways and experimental workflows.

Introduction to CD73 as an Antitumor Target

CD73 is a cell surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[1][2] Inhibition of CD73 has emerged as a promising therapeutic strategy to enhance antitumor immunity. By blocking the production of immunosuppressive adenosine, CD73 inhibitors can restore the function of immune cells and promote an effective anti-cancer response.[2][3]

Quantitative Data on In Vitro Anticancer Activity

The in vitro potency of CD73 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the enzymatic activity of CD73 and their effects on cancer cell viability and immune cell function.

Table 1: In Vitro Inhibitory Activity of Small Molecule CD73 Inhibitor AB680 (Quemliclustat)

| Assay Type | Cell/Enzyme Source | IC50 (nM) | Reference |

| CD73 Enzymatic Activity | Soluble human CD73 | 0.043 | [4] |

| CD73 Enzymatic Activity | CHO cells expressing human CD73 | 0.070 | [4] |

| CD73 Enzymatic Activity | Human CD8+ T Cells | < 0.01 | [5][6] |

| CD73 Enzymatic Activity | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.011 | [4] |

| CD73 Enzymatic Activity | Mouse CD8+ T Cells | 0.008 | [4] |

Table 2: In Vitro Activity of Anti-CD73 Monoclonal Antibody Oleclumab (MEDI9447)

| Assay Type | Cell Line | Effect | Reference |

| CD73 Binding | A431 cells | EC50 of 3.27 ng/mL | [7] |

| T-cell Activation | Mouse syngeneic CT26 colon cancer tumor model | Increased proportion of activated CD8+ lymphocytes | [7] |

Table 3: In Vitro Cytotoxicity of Novel CD73 Inhibitor XC-12

| Assay Type | Enzyme Form | IC50 (nM) | Reference |

| Anti-CD73 Activity | Soluble | 12.36 | [8] |

| Anti-CD73 Activity | Membrane-bound | 1.29 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of antitumor agents. The following are standard protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The concentration of the formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the CD73 inhibitor in culture medium.[10] Remove the old medium from the wells and add 100 µL of the diluted compound to each well.[11] Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well.[11][12]

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, can be determined from this curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Protocol:

-

Cell Treatment: Culture and treat cancer cells with the CD73 inhibitor for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.[13]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 670 x g for 5 minutes).[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[15]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[15]

Protocol:

-

Cell Lysis: After treatment with the CD73 inhibitor, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, phospho-ERK, or their total protein counterparts) overnight at 4°C with gentle shaking.[16]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

Visualizations of Signaling Pathways and Experimental Workflows

CD73 Signaling Pathway

The following diagram illustrates the role of CD73 in the purinergic signaling pathway and its impact on the tumor microenvironment.

Caption: The CD73 signaling pathway in the tumor microenvironment.

Experimental Workflow for In Vitro Evaluation of a CD73 Inhibitor

This diagram outlines a typical workflow for the preclinical in vitro assessment of a novel CD73 inhibitor.

Caption: A typical experimental workflow for in vitro evaluation.

Conclusion

The in vitro evaluation of CD73 inhibitors provides critical insights into their potential as anticancer agents. Through a combination of enzymatic assays, cell-based viability and apoptosis studies, and molecular analysis of signaling pathways, researchers can thoroughly characterize the mechanism of action and potency of these compounds. The data and protocols presented in this guide serve as a comprehensive resource for the preclinical assessment of this promising class of immunotherapeutic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot protocol | Abcam [abcam.com]

Preclinical Research Findings on Osimertinib: A Technical Guide

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical benefit in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[2] This technical guide provides an in-depth overview of the preclinical research that underpinned the development and characterization of osimertinib.

Mechanism of Action

Osimertinib's primary mechanism of action is the covalent and irreversible inhibition of mutant EGFR.[3][4] It forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR protein.[2][4][5] This binding action prevents ATP from accessing the kinase domain, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4]

The key signaling cascades inhibited by osimertinib include:

-

The PI3K/AKT/mTOR pathway: This pathway is critical for cell growth, survival, and proliferation.[4]

-

The RAS/RAF/MEK/ERK (MAPK) pathway: This cascade plays a central role in regulating cell division and differentiation.[2][4]

A significant advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its more favorable side-effect profile compared to earlier generation EGFR TKIs.[2][4]

Quantitative Data Presentation

The preclinical efficacy of osimertinib has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib Against EGFR-Mutant Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | <15 |

| PC-9VanR | ex19del/T790M | <15 |

| Wild-Type EGFR | None | 480–1865 |

Source: Data synthesized from preclinical studies.[2]

Table 2: Preclinical Pharmacokinetics and Brain Penetration of Osimertinib

| Parameter | Osimertinib | Gefitinib | Rociletinib | Afatinib |

| Brain:Plasma Cmax Ratio (Mouse) | 3.41 | 0.21 | <0.08 | <0.36 |

| Efflux Ratio (MDCK-MDR1 cells) | 13.4 | - | 5.38 | 4.62 |

| Efflux Ratio (MDCK-BCRP cells) | 5.4 | - | - | 54.6 |

Source: Preclinical comparison studies in animal models.[6]

Table 3: In Vivo Efficacy of Osimertinib in an EGFRm PC9 Mouse Brain Metastases Model

| Treatment Group | Dosage | Outcome |

| Osimertinib | 25 mg/kg once daily | Induced sustained tumor regression |

| Rociletinib | 100 mg/kg once daily | Did not achieve tumor regression |

| Vehicle Control | - | Progressive tumor growth |

Source: In vivo studies in a mouse brain metastases model.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are the protocols for key experiments.

1. Cell Viability and IC50 Determination

-

Cell Lines: Human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion) and cell lines with wild-type EGFR are used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of osimertinib or other EGFR TKIs for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. Western Blot Analysis of EGFR Signaling

-

Cell Lysis: After treatment with osimertinib or vehicle control, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of EGFR, AKT, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used.[6]

-

Tumor Implantation: Human NSCLC cells (e.g., H1975 or PC9) are subcutaneously injected into the flank of the mice. For brain metastases models, cells are intracranially injected.[6][8]

-

Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. Osimertinib is typically administered orally once daily as a suspension in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC).[6]

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. For brain metastases models, tumor burden can be assessed using bioluminescence imaging.[6][9]

-

Endpoint: The study may be terminated when tumors in the control group reach a certain size, and tumor growth inhibition is calculated. Survival studies are also conducted where the endpoint is animal death or euthanasia due to tumor burden.[9]

4. Pharmacokinetic (PK) Analysis

-

Dosing and Sampling: Naïve or tumor-bearing mice are administered a single oral dose of osimertinib.[6] Blood, brain, and tumor samples are collected at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 24 hours).[6][9]

-

Sample Processing: Plasma is separated from blood by centrifugation. Brain and tumor tissues are homogenized.[9]

-

Bioanalysis: The concentrations of osimertinib and its metabolites in the plasma and tissue homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

-

PK Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated using non-compartmental analysis.

Visualizations

EGFR Signaling Pathway and Osimertinib Inhibition

Caption: EGFR signaling pathways inhibited by Osimertinib.

Caption: Mechanism of Osimertinib resistance via C797S mutation.

References

- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Molecular Docking Studies of Antitumor Agent-73: A Technical Guide for the Inhibition of the CD73 Ecto-5'-Nucleotidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of a hypothetical novel antitumor agent, designated "Antitumor agent-73," targeting the ecto-5'-nucleotidase (CD73), a critical enzyme implicated in tumor immune evasion. This document details the mechanism of action, experimental protocols for molecular docking, and presents quantitative data in a structured format.

Introduction to CD73 as an Antitumor Target

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a crucial role in the adenosine signaling pathway.[1] It catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, elevated levels of adenosine act as a potent immunosuppressive molecule, inhibiting the activity of various immune cells such as T cells, natural killer (NK) cells, and macrophages.[1] This immunosuppressive shield allows cancer cells to evade the host's immune system.[1] Consequently, inhibiting the enzymatic activity of CD73 is a promising strategy in cancer immunotherapy to reduce immunosuppressive adenosine and enhance anti-tumor immune responses.[1][2]

This compound is a novel, non-nucleotide small molecule designed to specifically inhibit the catalytic function of CD73. This guide outlines the computational approach to understanding its binding mechanism and affinity.

Signaling Pathway of CD73-Mediated Immunosuppression

The following diagram illustrates the role of CD73 in the tumor microenvironment and the proposed mechanism of action for this compound.

Molecular Docking Experimental Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The following protocol outlines the steps for docking this compound with the CD73 protein.

Software and Tools

-

Protein Preparation: Schrödinger Maestro (v12.8 or later)

-

Ligand Preparation: LigPrep, Schrödinger Suite

-

Molecular Docking: AutoDock Vina, Glide (Schrödinger Suite)[3]

-

Visualization: PyMOL, Discovery Studio

Step-by-Step Methodology

-

Protein Structure Preparation:

-

The X-ray crystal structure of human CD73 is obtained from the Protein Data Bank (PDB).

-

The protein is prepared by removing water molecules, adding hydrogen atoms, assigning bond orders, and creating disulfide bonds.

-

The structure is then energy-minimized using a suitable force field (e.g., OPLS3e).

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched and converted to a 3D structure.

-

The ligand is prepared using LigPrep to generate possible ionization states at a physiological pH range and to perform a conformational search.

-

-

Receptor Grid Generation:

-

A receptor grid is defined around the active site of CD73. The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure or through literature analysis.

-

-

Molecular Docking Simulation:

-

The prepared ligand (this compound) is docked into the defined receptor grid of the CD73 protein.

-

Docking can be performed using standard precision (SP) or extra precision (XP) mode in Glide, or with appropriate parameters in AutoDock Vina.[3] Genetic algorithms are often employed in programs like AutoDock to explore various ligand conformations.[4]

-

-

Pose Analysis and Scoring:

-

The resulting docking poses are analyzed based on their docking scores (e.g., GlideScore, binding affinity in kcal/mol). The pose with the lowest energy score is generally considered the most favorable binding mode.

-

Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the CD73 active site, are visualized and analyzed.

-

Experimental Workflow Diagram

The workflow for the molecular docking study is depicted in the diagram below.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the molecular docking studies of this compound and its analogs against the CD73 protein.

Table 1: Docking Scores and Binding Affinities

| Compound | Docking Score (GlideScore) | Estimated Binding Affinity (kcal/mol) |

| This compound | -10.43 | -9.8 |

| Analog 73-A | -9.75 | -9.1 |

| Analog 73-B | -8.91 | -8.5 |

| Control Inhibitor | -10.12 | -9.5 |

Table 2: Key Molecular Interactions with CD73 Active Site Residues

| Compound | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | ASP506, HIS253, SER251 | PHE431, ILE504, TRP507 |

| Analog 73-A | ASP506, SER251 | PHE431, ILE504 |

| Analog 73-B | HIS253 | PHE431, TRP507 |

| Control Inhibitor | ASP506, HIS253, GLY429 | PHE431, ILE504 |

Conclusion

The molecular docking studies provide valuable insights into the binding mechanism of this compound with its target, CD73. The strong binding affinity and specific interactions with key active site residues suggest that this compound is a potent inhibitor. This computational data serves as a strong foundation for further lead optimization and experimental validation through in vitro and in vivo assays. The methodologies and workflows presented in this guide offer a standardized approach for the computational evaluation of novel antitumor agents targeting CD73.

References

Pharmacodynamics of Antitumor Agent-73 in Preclinical Cancer Cell Lines: A Technical Overview

This document provides a detailed technical guide on the pharmacodynamics of the novel investigational compound, Antitumor agent-73. The information presented herein is based on a series of in-vitro studies designed to elucidate its mechanism of action and antiproliferative effects across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Executive Summary

This compound is a synthetic small molecule inhibitor targeting the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently dysregulated in human cancers. In-vitro studies demonstrate that Agent-73 potently inhibits cell proliferation, induces apoptosis, and modulates key downstream effectors of the PI3K pathway in a dose-dependent manner. The agent exhibits variable potency across different cancer cell lines, suggesting a potential for biomarker-driven patient selection.

Quantitative Pharmacodynamic Data

The antiproliferative and pro-apoptotic activity of this compound was evaluated in a panel of human cancer cell lines. All data represents the mean of at least three independent experiments.

In-Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to this compound using a standard MTT assay.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 42.5 |

| HT-29 | Colorectal Adenocarcinoma | 88.2 |

| U-87 MG | Glioblastoma | 25.1 |

Induction of Apoptosis

Apoptosis was quantified using Annexin V-FITC/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment with this compound at a concentration of 100 nM.

Table 2: Apoptosis Induction by this compound (100 nM, 48h)

| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Fold Increase |

|---|---|---|---|

| MCF-7 | 4.1% | 38.7% | 9.4x |

| A549 | 5.5% | 29.8% | 5.4x |

| HT-29 | 6.2% | 21.5% | 3.5x |

| U-87 MG | 3.8% | 35.4% | 9.3x |

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound functions by inhibiting key kinases in the PI3K/AKT/mTOR pathway. This inhibition blocks downstream signals that are essential for cell growth, proliferation, and survival.

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.

The logical consequence of this pathway inhibition is a reduction in cell viability and an increase in programmed cell death.

Caption: Logical workflow from drug administration to the resulting antitumor effect.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Cell Culture and Maintenance

MCF-7, A549, HT-29, and U-87 MG cell lines were obtained from ATCC. Cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Proliferation Assay

-

Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

-

Treatment: Culture medium was replaced with fresh medium containing serial dilutions of this compound or DMSO vehicle control.

-

Incubation: Plates were incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Measurement: Absorbance was read at 570 nm using a microplate reader.

-

Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Annexin V/PI Apoptosis Assay Workflow

The following diagram outlines the workflow for quantifying apoptosis via flow cytometry.

Caption: Standard experimental workflow for the Annexin V/PI apoptosis assay.

Western Blotting

-

Lysis: Following treatment with this compound for 24 hours, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat milk in TBST.

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH).

-

Washing & Secondary Antibody: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibody for 1 hour.

-

Detection: Protein bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify band intensity.

Disclaimer: this compound is a hypothetical compound. The data, protocols, and results presented in this document are illustrative and intended for demonstration purposes only. They are designed to model the type of technical information relevant to preclinical drug development.

Methodological & Application

Application Notes and Protocols for Antitumor Agent-73

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitumor agent-73 is a novel compound that has been identified as a potent anticancer agent. Its mechanism of action involves the targeting of the transactivation response (TAR) RNA-binding protein 2 (TRBP), leading to a disruption of the TRBP-Dicer interaction[1]. This interference with a critical component of the microRNA (miRNA) processing machinery results in altered miRNA and protein expression profiles within cancer cells, ultimately suppressing tumor growth and metastasis[1]. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in relevant cancer cell lines.

Data Presentation

The following tables summarize hypothetical, yet representative, data for the characterization of this compound's activity.

Table 1: Recommended Human Cancer Cell Lines for Screening

| Cell Line | Cancer Type | Morphology | Key Characteristics |

| Huh-7 | Hepatocellular Carcinoma (HCC) | Epithelial-like | Well-differentiated; commonly used for HCC studies. |

| HepG2 | Hepatocellular Carcinoma (HCC) | Epithelial-like | Secretes plasma proteins; robust model for liver function. |

| A549 | Non-Small Cell Lung Cancer | Epithelial-like | Adenocarcinomic; widely used for lung cancer research. |

| MCF-7 | Breast Adenocarcinoma | Epithelial-like | Estrogen receptor (ER) positive; sensitive to hormonal treatment.[2] |

| MDA-MB-231 | Breast Adenocarcinoma | Spindle-shaped | Triple-negative (ER, PR, HER2); highly invasive model. |

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) was determined following 72 hours of continuous exposure.

| Cell Line | IC₅₀ (µM) |

| Huh-7 | 5.2 |

| HepG2 | 8.1 |

| A549 | 12.5 |

| MCF-7 | 18.3 |

| MDA-MB-231 | 9.7 |

Table 3: Effect on Key miRNA Expression in Huh-7 Cells

Relative quantification of miRNA levels after 48-hour treatment with this compound (10 µM).

| microRNA | Function | Fold Change vs. Control |

| miR-21 | OncomiR (promotes proliferation) | -3.5 |

| miR-122 | Tumor Suppressor (liver-specific) | +2.8 |

| let-7a | Tumor Suppressor (cell cycle) | +3.1 |

Experimental Protocols

These protocols are based on standard cell culture techniques for screening potential anticancer drugs.[3][4]

Protocol 1: General Maintenance of Adherent Cancer Cell Lines

This protocol describes the routine subculturing of adherent cells, such as those listed in Table 1.

Materials:

-

Complete Culture Medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T25 or T75 culture flasks

-

Incubator set to 37°C, 5% CO₂

Procedure:

-

Warm all reagents to 37°C in a water bath.

-

Aspirate the old medium from the culture flask containing 80-90% confluent cells.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any remaining serum.

-

Add 1-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.

-

Incubate at 37°C for 2-5 minutes, or until cells detach. Confirm detachment under a microscope.

-

Neutralize the trypsin by adding 5-10 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1/4 to 1/8) to a new flask pre-filled with fresh complete culture medium.[5]

-

Return the new flask to the incubator. Culture until the next passage.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of this compound by measuring metabolic activity.

Materials:

-

96-well cell culture plates

-

Maintained cell line of interest

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Trypsinize and count cells as described in Protocol 1.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted agent. Include wells with vehicle control (e.g., DMSO) and untreated controls.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value using appropriate software.

Protocol 3: Western Blot Analysis for Dicer Protein Levels

This protocol is used to investigate if this compound affects the protein levels of Dicer, a key partner of TRBP.

Materials:

-

6-well plates

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Dicer, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-Dicer) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Use GAPDH or β-actin as a loading control.

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound targeting the TRBP-Dicer complex.

Experimental Workflow

Caption: General workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols: Antitumor Agent-73 (CIB-3b) Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Antitumor agent-73 (also known as CIB-3b) solutions, along with guidelines for assessing their stability. This compound is a small molecule inhibitor that targets the transactivation response (TAR) RNA-binding protein 2 (TRBP), thereby disrupting its interaction with Dicer and affecting microRNA biogenesis.[1] It has demonstrated potential in suppressing the growth and metastasis of hepatocellular carcinoma (HCC) in both in vitro and in vivo models.

Data Presentation

For consistent and reproducible results, it is crucial to adhere to standardized procedures for solution preparation and handling. The following tables summarize the known solubility and storage recommendations for this compound.

Table 1: Solubility of this compound (CIB-3b)

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | For preparation of concentrated stock solutions. |

Table 2: Storage and Stability of this compound (CIB-3b)

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 12 Months | Protect from light. |

| Solid Powder | 4°C | 6 Months | For shorter-term storage. |

| In DMSO | -80°C | 6 Months | Aliquot to avoid repeated freeze-thaw cycles. |

| In DMSO | -20°C | 6 Months | For shorter-term storage of stock solutions. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in aqueous media for in vitro experiments.

Materials:

-

This compound (CIB-3b) solid powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of this compound powder. The molecular weight of this compound (C14H15NO4) is 261.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.61 mg of the compound.

-

Add the appropriate volume of anhydrous DMSO to the powder.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into aqueous cell culture medium for use in in vitro experiments. It is important to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

To minimize precipitation, add the DMSO stock solution to the aqueous medium while gently vortexing.

-

Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid affecting cellular viability.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Use the prepared working solutions immediately. Due to the low aqueous solubility of many small molecule inhibitors, their stability in aqueous media can be limited.[3]

Protocol 3: General Guidelines for In Vivo Formulation

For in vivo studies, a well-tolerated vehicle that can solubilize or suspend the compound is required. As this compound is poorly soluble in water, a formulation containing a mixture of solvents and/or surfactants is often necessary. The following is a general starting point for formulation development, which may require optimization.

Suggested Vehicle (for parenteral administration):

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

Procedure:

-

Dissolve the required amount of this compound in DMSO first.

-

Add PEG300 and vortex until the solution is clear.

-

Add Tween 80 and vortex again.

-

Finally, add saline to the desired final volume and vortex thoroughly.

-

The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted.

-

This formulation should be prepared fresh before each administration and should not be stored.

Protocol 4: Stability Assessment in Aqueous Solution (General Approach)

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution, such as cell culture medium. A stability-indicating analytical method, like High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any degradation products.

Materials:

-

This compound working solution in the desired aqueous buffer or cell culture medium

-

Incubator set at the desired temperature (e.g., 37°C)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

-

Prepare a fresh working solution of this compound in the aqueous medium of interest at a known concentration.

-

Immediately analyze a sample of the solution (time = 0) using a validated HPLC method to determine the initial concentration and peak purity of this compound.

-

Incubate the remaining solution at the desired temperature (e.g., 37°C for cell culture conditions).

-

At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

-

Analyze each aliquot by HPLC to quantify the remaining concentration of this compound and to observe the appearance of any new peaks that may correspond to degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common threshold for stability is retaining at least 90% of the initial concentration.

Visualizations

References

Application Notes and Protocols: Immunofluorescence Staining for Antitumor Agent-73

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitumor Agent-73 is a novel compound under investigation for its therapeutic potential in various cancer models. Understanding its mechanism of action often requires visualizing its effects on cellular and tissue targets. Immunofluorescence (IF) is a powerful technique used to detect and visualize the localization of specific proteins within cells or tissues. This document provides a detailed protocol for performing immunofluorescence staining to assess the effects of this compound on target proteins of interest. The protocol is adaptable for both cultured cells and tissue sections.

Key Experimental Protocols

Immunofluorescence Straining Protocol for Cultured Cells

This protocol outlines the steps for fixing, permeabilizing, and staining adherent cultured cells treated with this compound.

Materials:

-

Phosphate Buffered Saline (PBS)[1]

-

4% Formaldehyde in PBS (freshly prepared)[1]

-

0.1-0.5% Triton™ X-100 in PBS[2]

-

Blocking Buffer (e.g., 1-5% BSA or 5% normal goat serum in PBS with 0.3% Triton™ X-100)[1]

-

Primary Antibody (specific to the target of interest)

-

Fluorophore-conjugated Secondary Antibody[1]

-

Nuclear Counterstain (e.g., DAPI)

-

Mounting Medium

Procedure:

-

Cell Culture and Treatment: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. Treat the cells with this compound at various concentrations and for desired time points. Include an untreated control.

-

Fixation: After treatment, aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% formaldehyde and incubating for 15 minutes at room temperature.[1]

-

Washing: Aspirate the formaldehyde and wash the cells three times with PBS for 5 minutes each.[1]

-

Permeabilization: To allow antibodies to access intracellular targets, add 0.1-0.5% Triton™ X-100 in PBS and incubate for 10-15 minutes at room temperature.[2]

-

Blocking: Wash the cells again with PBS. Add Blocking Buffer and incubate for at least 60 minutes at room temperature to minimize non-specific antibody binding.[1]

-

Primary Antibody Incubation: Dilute the primary antibody in Antibody Dilution Buffer to its optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C.[1]

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[1]

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Experimental Workflow

Data Presentation

The following table summarizes hypothetical quantitative data obtained from dose-response experiments with this compound.

| Treatment Group | Concentration (µM) | Target Protein Expression (Normalized Fluorescence Intensity) | Cell Viability (%) |

| Untreated Control | 0 | 1.00 ± 0.05 | 100 |

| This compound | 1 | 0.85 ± 0.04 | 95 ± 2.1 |

| This compound | 5 | 0.62 ± 0.06 | 78 ± 3.5 |

| This compound | 10 | 0.41 ± 0.03 | 55 ± 4.2 |

| This compound | 25 | 0.25 ± 0.02 | 32 ± 3.8 |

Signaling Pathway Visualization

This compound may exert its effects through various signaling pathways. For instance, many anticancer agents target pathways that regulate immune responses or apoptosis. The CD73-adenosine pathway is a critical immune checkpoint that suppresses antitumor immunity.[3][4] Inhibitors of CD73 can enhance the immune system's ability to attack cancer cells.[4] Another relevant pathway in cancer is the p73 pathway, which is closely related to the p53 tumor suppressor pathway and can induce apoptosis in cancer cells.[5][6]

The following diagram illustrates a simplified CD73-adenosine signaling pathway, a potential target for novel antitumor agents.

Disclaimer: This document provides a general protocol and illustrative data. Researchers should optimize the protocol for their specific cell lines, tissues, and primary antibodies. All experiments should be conducted in accordance with laboratory safety guidelines.

References

- 1. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 2. biotium.com [biotium.com]

- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 5. p73 as a pharmaceutical target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Antitumor agent-73 Animal Model Administration Route

For Research Use Only.

Introduction

Antitumor agent-73 is a potent and selective small molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[2][3][4] Preclinical evaluation of this compound in relevant animal models is a crucial step in its development. The choice of administration route is a fundamental aspect of experimental design, as it significantly influences the agent's absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and toxicity profile.[5]

These application notes provide a comparative overview of three common administration routes for this compound in a murine xenograft model: intravenous (IV), oral (PO), and intraperitoneal (IP). Detailed protocols for each route are provided to ensure procedural consistency and data reliability.

Mechanism of Action: MEK Inhibition

This compound exerts its effect by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[1][2] The subsequent blockade of the MAPK signaling cascade leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells with activating mutations in upstream components like BRAF or RAS.[2][3]

References

- 1. What are MEK inhibitors and how do they work? [synapse.patsnap.com]

- 2. news-medical.net [news-medical.net]

- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 5. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Application Notes & Protocols: Measuring Antitumor Agent-73 Efficacy in Xenografts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antitumor agent-73 is a novel, potent, and selective small molecule inhibitor of the Tumor Growth Factor Receptor (TGFR), a key signaling pathway implicated in tumor proliferation, angiogenesis, and metastasis. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in human tumor xenograft models established in immunodeficient mice. The following sections describe the necessary procedures for cell culture, tumor implantation, agent administration, and efficacy evaluation.

I. Key Signaling Pathway

The efficacy of this compound is attributed to its inhibition of the TGFR signaling cascade. Upon binding of the Tumor Growth Factor (TGF) ligand, the TGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade through the phosphorylation of the adaptor protein SIG1. Phosphorylated SIG1 recruits and activates the kinase TUM-K1, which in turn phosphorylates the transcription factor PRO-T. Activated PRO-T translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and angiogenesis. This compound directly binds to the ATP-binding pocket of TGFR, preventing its autophosphorylation and subsequent downstream signaling.

Caption: TGFR signaling pathway and the mechanism of action of this compound.

II. Experimental Protocols

A. Cell Culture and Preparation

-

Cell Line: Human colorectal carcinoma HCT116 cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.

-

Cell Viability: Determine cell viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

-

Cell Suspension: Resuspend cells in sterile, serum-free McCoy's 5A Medium at a final concentration of 5 x 10^7 cells/mL for implantation.

B. Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Acclimatize mice for at least one week prior to the experiment.

-

Implantation:

-

Anesthetize the mouse using isoflurane.

-

Subcutaneously inject 100 µL of the HCT116 cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth every 2-3 days using a digital caliper.

-

Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

Caption: Experimental workflow for the HCT116 xenograft model.

C. Treatment Administration

-

Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Group 2: this compound (10 mg/kg).

-

Group 3: this compound (30 mg/kg).

-

-

Formulation: Prepare this compound in the vehicle solution on each day of dosing.

-